![molecular formula C10H12N4O2S B3718566 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B3718566.png)
3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol
Overview
Description
3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol is a synthetic compound with potential applications in scientific research. It is a member of the triazine family of compounds, which are known to have diverse biological activities.
Mechanism of Action
The mechanism of action of 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential biomolecules in bacteria, fungi, and viruses. This leads to the disruption of their normal metabolic processes and ultimately their death.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol has a broad spectrum of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It also exhibits antiviral activity against some viruses, such as herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of different classes of antimicrobial agents. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, it would be interesting to investigate its potential as a lead compound for the development of new antimicrobial agents. Finally, its pharmacokinetic and toxicological properties need to be evaluated to assess its suitability for clinical use.
Conclusion:
In conclusion, 3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol is a synthetic compound with potential applications in scientific research. Its synthesis method is well-established, and it exhibits broad-spectrum activity against various microorganisms. However, its mechanism of action is not fully understood, and further research is needed to elucidate its potential as a lead compound for the development of new drugs.
Scientific Research Applications
3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol has potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been reported to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-8(7(3)16-14-5)4-17-10-11-9(15)6(2)12-13-10/h4H2,1-3H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUMAOCNWVKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C(C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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